Xylitol

概要

説明

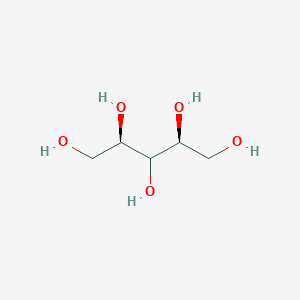

Xylitol is a naturally occurring five-carbon sugar alcohol with the chemical formula C5H12O5. It is a white crystalline substance that looks and tastes like sugar and is found in many fruits and vegetables. This compound is widely used as a sugar substitute due to its sweetness, which is comparable to sucrose but with fewer calories. It was first discovered in the late 19th century by German chemist Emil Fischer and has since gained popularity for its numerous health benefits and versatile uses .

準備方法

Synthetic Routes and Reaction Conditions: Xylitol can be produced through chemical and biotechnological methods. The chemical method involves the catalytic hydrogenation of xylose, a sugar derived from hemicellulose, under high pressure and temperature conditions. This process typically uses a nickel catalyst and hydrogen gas .

Industrial Production Methods: Industrial production of this compound often starts with lignocellulosic biomass, such as hardwoods, softwoods, and agricultural waste. The biomass is hydrolyzed to release xylose, which is then purified and subjected to catalytic hydrogenation to produce this compound. Recent advancements in microbial fermentation have also enabled the production of this compound using genetically engineered microorganisms, offering a more environmentally friendly and cost-effective alternative .

化学反応の分析

Types of Reactions: Xylitol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to xylonic acid using oxidizing agents such as nitric acid or potassium permanganate.

Reduction: this compound itself is produced by the reduction of xylose.

Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups under specific conditions.

Major Products:

Oxidation: Xylonic acid

Reduction: this compound (from xylose)

Substitution: Various substituted this compound derivatives depending on the reagents used

科学的研究の応用

Dental Health

1.1 Caries Prevention

Xylitol is widely recognized for its role in preventing dental caries. A meta-analysis indicated that daily consumption of 5-10 grams of this compound can decrease caries incidence by 30% to 80% . The mechanism involves the inhibition of Streptococcus mutans, a primary bacterium responsible for tooth decay. Studies have shown that this compound can reduce the levels of S. mutans in plaque and saliva, contributing to lower decay rates among users .

1.2 Pediatric Applications

A randomized controlled trial involving children aged 9 to 15 months demonstrated that topical administration of this compound syrup significantly reduced the incidence of early childhood caries. The study found that only 24.2% of children receiving a higher dose of this compound developed tooth decay compared to 52% in the control group . This highlights this compound's potential as a preventive measure in pediatric dentistry.

Skin Health

2.1 Moisture Retention and Barrier Function

Research indicates that this compound can improve skin hydration and barrier function. In an epidermal-equivalent skin model, exposure to this compound enhanced lipid fluidity and reduced moisture loss by approximately 20% compared to water . Additionally, dietary supplementation with this compound has been linked to increased collagen levels in diabetic rats, suggesting potential benefits for skin integrity and healing.

2.2 Wound Care

This compound's antimicrobial properties extend beyond dental health; it has shown effectiveness in wound care as well. In vitro studies revealed that this compound concentrations of 10-20% significantly inhibited biofilm formation from common wound pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus . This suggests its potential utility in developing advanced wound dressings.

Respiratory Health

3.1 Acute Otitis Media Prevention

This compound has been studied for its effects on respiratory infections, particularly acute otitis media (AOM). A systematic review suggested that this compound may reduce the incidence of AOM in children when administered as a syrup . The proposed mechanism involves the reduction of pathogenic bacteria in the nasopharynx, thereby decreasing infection rates.

Food Industry

4.1 Sweetener Alternative

This compound is increasingly used as a sugar substitute in various food products due to its low glycemic index and non-cariogenic properties. It is commonly found in sugar-free gums, candies, and baked goods, making it an appealing option for diabetics and those seeking to reduce sugar intake .

Pharmacological Applications

5.1 Anti-inflammatory Effects

Emerging research suggests that this compound may have anti-inflammatory properties, particularly concerning respiratory tract infections . Studies indicate that it can modulate immune responses by influencing lymphocyte activity, which could be beneficial in managing inflammatory conditions.

Summary Table: Key Applications of this compound

| Application Area | Details |

|---|---|

| Dental Health | Reduces caries incidence; effective against S. mutans. |

| Pediatric Health | Prevents early childhood caries; effective topical syrup application. |

| Skin Health | Enhances moisture retention; improves skin barrier function; promotes collagen synthesis. |

| Wound Care | Inhibits biofilm formation; effective against common wound pathogens. |

| Respiratory Health | May reduce incidence of acute otitis media; modulates bacterial presence in the nasopharynx. |

| Food Industry | Used as a sugar substitute; low glycemic index; non-cariogenic properties. |

| Pharmacological Effects | Potential anti-inflammatory effects; may influence immune response mechanisms. |

作用機序

Xylitol exerts its effects primarily through its interaction with bacterial metabolism. In the oral cavity, this compound is taken up by bacteria but cannot be metabolized, leading to the inhibition of bacterial growth and the reduction of acid production. This helps prevent tooth decay. Additionally, this compound stimulates saliva production, which further aids in maintaining oral health. In the body, this compound is metabolized independently of insulin, making it suitable for individuals with diabetes .

類似化合物との比較

Xylitol is often compared with other sugar alcohols such as sorbitol, mannitol, and erythritol.

Sorbitol: Similar in sweetness to this compound but has a higher caloric content and can cause gastrointestinal discomfort at high doses.

Mannitol: Less sweet than this compound and primarily used as a diuretic in medical applications.

Erythritol: Has a lower caloric content than this compound and is well-tolerated, but is less sweet.

This compound stands out due to its balance of sweetness, low caloric content, and dental health benefits .

生物活性

Xylitol is a naturally occurring sugar alcohol that has garnered significant attention in the fields of dentistry, nutrition, and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of this compound's biological effects, supported by research findings, case studies, and data tables.

Overview of this compound

This compound (C5H12O5) is a five-carbon sugar alcohol that is found in various fruits and vegetables. It is commonly used as a sugar substitute in food products due to its sweetness comparable to sucrose but with fewer calories. This compound is metabolized differently than glucose, resulting in minimal impact on blood sugar levels and insulin secretion, making it a popular choice for diabetics and those managing weight.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity, particularly against oral bacteria such as Streptococcus mutans, which is a primary contributor to dental caries. Research has demonstrated that this compound reduces the levels of S. mutans in plaque and saliva:

- A study involving 132 participants found that daily this compound consumption (10.32 g) led to a substantial reduction in S. mutans levels after five weeks .

- In vitro studies indicated that this compound can inhibit biofilm formation by Pseudomonas aeruginosa and Staphylococcus aureus, with concentrations as low as 2% showing effectiveness .

2. Effects on Gut Microbiota

This compound has been shown to modulate gut microbiota composition positively:

- In animal studies, this compound consumption increased beneficial bacterial populations, such as Prevotella, while reducing pathogenic strains like Candida albicans .

- A significant increase in butyric acid production was observed in the gut following this compound supplementation, which is beneficial for colonic health and may reduce the risk of colorectal cancer .

3. Dental Health Benefits

The most well-documented benefit of this compound is its role in dental health:

- This compound prevents enamel demineralization and promotes remineralization, significantly reducing the incidence of dental caries .

- A systematic review indicated that the use of this compound products resulted in a 35% to 60% reduction in caries incidence compared to controls .

Case Study 1: Pediatric Oral Health

In a randomized controlled trial involving children aged 4-6 years, the use of this compound syrup was associated with a significant decrease in the incidence of dental caries compared to a control group receiving no treatment. The study highlighted this compound's potential as an effective preventive measure against dental caries in pediatric populations .

Case Study 2: this compound and Respiratory Infections

A pilot study examined the effects of this compound on otitis media (ear infections) in children. Results showed that regular consumption of this compound reduced the frequency of ear infections by 40% compared to the placebo group, suggesting its potential role in respiratory health .

Table 1: Summary of this compound's Biological Activities

Table 2: Clinical Studies on this compound's Efficacy

| Study Type | Population | Intervention | Outcome |

|---|---|---|---|

| Randomized Controlled Trial | Children (N=132) | This compound chewing gum (10.32 g/day) | Reduced S. mutans levels |

| Pilot Study | Children | This compound syrup | Decreased incidence of otitis media |

| Longitudinal Study | Adults | This compound lozenges | Improved dental health |

特性

IUPAC Name |

(2S,4R)-pentane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBKCHPVOIAQTA-NGQZWQHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C([C@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O5 | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | xylitol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Xylitol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032335 | |

| Record name | Adonitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA, White, crystalline powder, practically odourless., Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid; Metastable form is hygroscopic; [Merck Index] White Solid; Practically odorless; [JECFA] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Xylitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Adonitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Xylitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

215-217, 216 °C | |

| Record name | Xylitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water, sparingly soluble in ethanol, Very soluble in water, pyridene, ethanol | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00247 [mmHg] | |

| Record name | Xylitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Xylitol is initially taken up by the microorganism and accumulates intracellularly. Accumulated xylitol is transported into an energy-consuming cycle, or the inducible fructose transport system. It is converted to non-metabolizable, toxic xylitol-5-phosphate via phosphoenolpyruvate: a constitutive fructose phosphotransferase system by _S. mutans_. This metabolic process of xylitol, without the gain of any energy molecules, results in the development of intracellular vacuoles and cell membrane degradation. _S. mutans_ dephosphorylates xylitol-5-phosphate and expels it from the cell, in which requires energy consumption. This ultimately leading to starving of microorganism and growth inhibition. Long-term exposure to xylitol can cause microorganisms to develop resistance to xylitol. This clinically beneficial selection process creates xylitol-resistant mutans strains that are less virulent and less cariogenic than their parent strains. Xylitol also increases the concentrations of ammonia and amino acids in plaque, thereby neutralizing plaque acids. A study suggests that xylitol may also promote remineralization of deeper layers of demineralized enamel by facilitating Ca2+ and phosphate movement and accessibility. | |

| Record name | Xylitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Monoclinic crystals from alcohol | |

CAS No. |

87-99-0, 488-81-3 | |

| Record name | Xylitol [INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adonitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ribitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ribitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xylitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adonitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ribitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xylitol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCQ006KQ1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADONITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353ZQ9TVDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

92-96, 92 to 96 °C, 93.5 °C, Colorless, monoclinic, lath-shaped crystals from anhydrous methanol; hygroscopic; mp: 61-61.5 °C /Metastable form/ | |

| Record name | Xylitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。